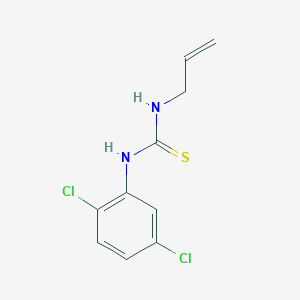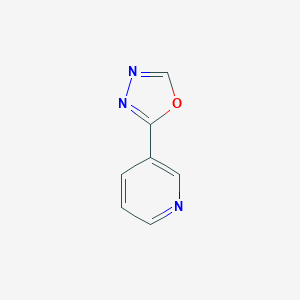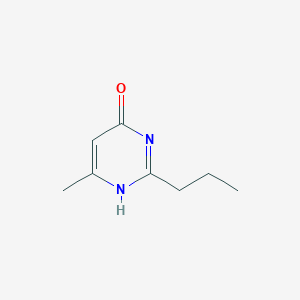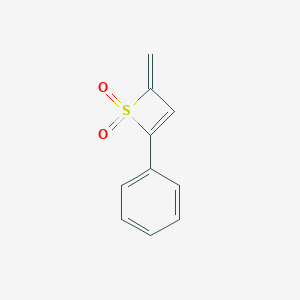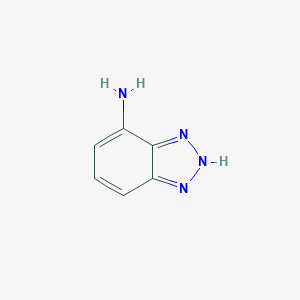
Tert-butyl pivalate
Übersicht
Beschreibung
Tert-butyl pivalate, also known as 2,2-dimethylpropionic acid tert-butyl ester, is a chemical compound with the molecular formula C9H18O2 . It has a molecular weight of 158.24 . It is used in laboratory settings .
Synthesis Analysis
Tert-butyl pivalate can be synthesized through various methods. One such method involves the interaction of a tripyridine ligand bearing a 2,6-di-tert-butylphenolic fragment with CoII pivalate or chloride, leading to the formation of one-dimensional coordination polymers .Molecular Structure Analysis
The molecular structure of Tert-butyl pivalate is based on a distortion of an antiprismatic MO6 coordination polyhedron . The structural flexibility within the coordination polyhedron MO6 increases along the series Al → Ga → In → Tl .Chemical Reactions Analysis
Tert-butyl pivalate can participate in various chemical reactions. For instance, it can form coordination polymers when reacted with a tripyridine ligand bearing a 2,6-di-tert-butylphenolic fragment and CoII pivalate or chloride .Physical And Chemical Properties Analysis
Tert-butyl pivalate is a colorless to light yellow liquid . It has a density of 0.9±0.1 g/cm3, a boiling point of 142.2±8.0 °C at 760 mmHg, and a flash point of 40.8±9.7 °C . It has a molar refractivity of 45.5±0.3 cm3, and a molar volume of 180.7±3.0 cm3 .Wissenschaftliche Forschungsanwendungen
Bio-based Replacements for Traditional Hydrocarbon Solvents
Tert-butyl pivalate has been identified as a potential target solvent in the development of sustainable, greener, low-polarity solvents . It’s part of a “top-down” approach to replace traditional, hazardous, volatile, non-polar solvents such as toluene . The new candidates, including Tert-butyl pivalate, have shown their potential to replace these traditional solvents in solubility tests .
Solubility Properties
Despite being esters and ketones, Tert-butyl pivalate demonstrated its similarity to traditional volatile non-polar solvents in terms of their solubility properties . It has the ability to dissolve natural rubber, a particularly low-polarity solute .
Use in Chemical Reactions
Tert-butyl pivalate has shown its effectiveness in a model Menschutkin reaction and a radical-initiated polymerisation for the production of pressure-sensitive adhesives . Its performance was found to be similar to that of toluene .
Synthesis from Renewable Resources
Tert-butyl pivalate can be synthesised via a catalytic route from potentially renewable resources . This enhances its green credentials and makes it a more sustainable choice compared to traditional solvents .
Safe and Continuous Synthesis
There’s a novel process window for the safe and continuous synthesis of Tert-butyl peroxy pivalate with micro process technology . This process technology offers a unique and safe method for its synthesis .
Pharmaceutical Intermediate
Tert-butyl pivalate is used as a pharmaceutical intermediate . This means it’s used in the synthesis of various pharmaceutical compounds .
Safety and Hazards
Zukünftige Richtungen
While specific future directions for Tert-butyl pivalate are not mentioned in the search results, it’s worth noting that the compound can be synthesized from potentially renewable resources, enhancing its green credentials . This suggests potential for further exploration in the context of sustainable chemistry.
Wirkmechanismus
Target of Action
Tert-butyl pivalate, also known as 2-Methyl-2-propanyl pivalate , is primarily used as a pharmaceutical intermediate . It is a pivalic acid ester, and these esters are often used as protecting groups in organic synthesis .
Mode of Action
Tert-butyl pivalate interacts with its targets through acylation . Acylation is a process where an acyl group is introduced into a molecule. The acylation of alcohols with acid anhydrides is catalyzed by various catalysts, and the resulting products are esters . Tert-butyl pivalate can be used to acylate alcohols, amines, and thiols .
Biochemical Pathways
The tert-butyl group in tert-butyl pivalate has unique reactivity patterns due to its crowded nature . This reactivity is utilized in various chemical transformations and is implicated in biosynthetic and biodegradation pathways . For instance, the reaction of different esters, thioesters, and amides derived from pivalic acid with an excess of lithium and a catalytic amount of naphthalene leads to the corresponding alcohols, thiols, and amines, respectively, through a reductive non-hydrolytic procedure .
Pharmacokinetics
Over 90% of 18F-fluoropivalate was present in plasma at 60 minutes post-injection, suggesting good bioavailability . .
Result of Action
The primary result of the action of tert-butyl pivalate is the formation of esters through acylation . These esters can then participate in further chemical reactions, depending on the specific context and conditions.
Action Environment
Environmental factors can influence the action, efficacy, and stability of tert-butyl pivalate. For instance, the structural flexibility within the coordination polyhedron MO6 was found to increase along the series Al → Ga → In → Tl . Additionally, tert-butyl pivalate has been identified as a potential target solvent from trends in Hansen solubility parameters and known physical properties . It has shown potential to replace traditional, hazardous, volatile, non-polar solvents such as toluene .
Eigenschaften
IUPAC Name |
tert-butyl 2,2-dimethylpropanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H18O2/c1-8(2,3)7(10)11-9(4,5)6/h1-6H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VXHFNALHLRWIIU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C(=O)OC(C)(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H18O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60333947 | |
| Record name | tert-butyl pivalate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60333947 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
158.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
16474-43-4 | |
| Record name | tert-butyl pivalate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60333947 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: How does the structure of tert-butyl pivalate influence its reactivity in gas-phase elimination reactions?
A1: Tert-butyl pivalate, like other tert-butyl esters, undergoes unimolecular elimination in the gas phase. The research indicates that electron-withdrawing substituents at the acyl carbon increase the rate of elimination. [] In tert-butyl pivalate, the pivalate group, with its three methyl groups, acts as an electron-donating group. This suggests that compared to esters with electron-withdrawing substituents at the acyl carbon, tert-butyl pivalate would likely exhibit a slower rate of elimination. The study provides a quantitative measure of this effect through the positive ρ* value (0.635) in the Hammett plot, demonstrating that electron-withdrawing substituents stabilize the transition state of the elimination reaction. []
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![6-Methylbenzo[b]thiophene](/img/structure/B97776.png)
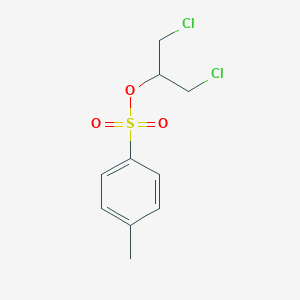


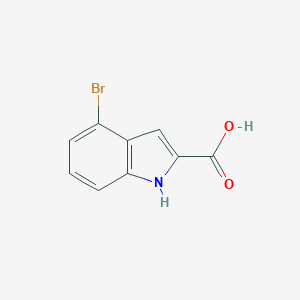


![3,6-Dioxabicyclo[3.1.0]hexane-2,4-dione](/img/structure/B97790.png)
